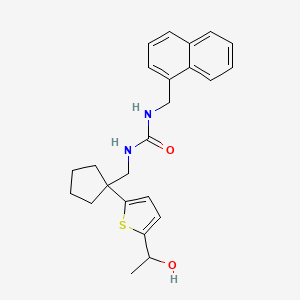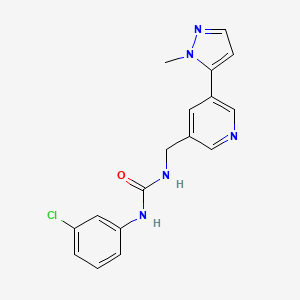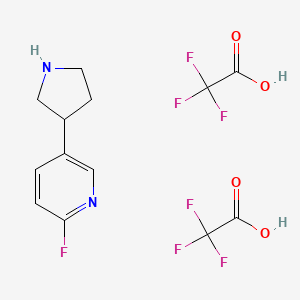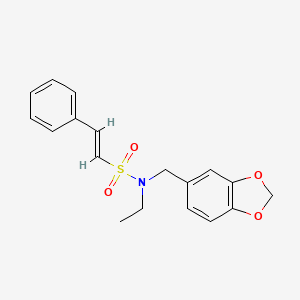![molecular formula C24H28N4O2 B2616674 2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline CAS No. 1115930-29-4](/img/structure/B2616674.png)
2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{4-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethoxy]phenyl}quinoxaline” is a complex organic molecule that contains several interesting structural features, including an indole ring, a quinoxaline moiety, and an ether linkage . Indole is a significant heterocyclic system in natural products and drugs . Quinoxaline is another important heterocyclic compound that is often found in various bioactive molecules.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and quinoxaline rings, along with the ether linkage connecting them. Techniques such as NMR and mass spectrometry would be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and quinoxaline rings. For example, the indole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether linkage might enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Quinoxaline-incorporated Schiff bases, including derivatives related to the compound , have been synthesized and evaluated for biological activities. These compounds have shown potential in antitubercular and anti-inflammatory activities. The synthesis methods, particularly microwave-assisted methods, have proven advantageous in terms of higher yields and environmental friendliness (Achutha et al., 2013).
Catalysis in Asymmetric Hydrogenation
Quinoxaline derivatives have been used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands, including 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown high enantioselectivities and catalytic activities, especially in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Pesticidal Activities
Quinoxaline derivatives have been explored for their potential in pesticide development. Some compounds, including those structurally similar to the compound , exhibited herbicidal, fungicidal, and insecticidal activities. These findings suggest their utility in agricultural applications (Liu et al., 2020).
Corrosion Inhibition
Quinoxalines have been studied as corrosion inhibitors, particularly for copper in nitric acid media. Quantum chemical calculations have been used to understand the relationship between molecular structure and inhibition efficiency, indicating potential applications in industrial corrosion protection (Zarrouk et al., 2014).
Green Chemistry Approaches
Efforts have been made to develop eco-friendly and efficient methods for synthesizing quinoxaline derivatives. These include the use of oxidants in metal-free conditions, highlighting the compound's relevance in green chemistry and pharmaceutical development (Xie et al., 2019).
Mechanism of Action
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. Given the biological activities associated with indole and quinoxaline moieties, this compound could potentially have interesting bioactive properties .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-11-13-27(14-12-16)23-19-9-4-5-10-20(19)24(30)28(26-23)15-21(29)25-22-17(2)7-6-8-18(22)3/h4-10,16H,11-15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZIXMKSIUDZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2616599.png)


![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2616610.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2616611.png)

